(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide
Description
This compound features a (Z)-configured α,β-unsaturated cyanoenamide core, with a 3,4-dimethoxyphenethyl amine moiety and a bis-thiophenyl substituent. The 3,4-dimethoxyphenyl group may influence solubility and intermolecular interactions, while the cyano group acts as a strong electron-withdrawing component, stabilizing the enamide system. Synthesis likely involves condensation reactions between cyanoacrylate derivatives and functionalized amines, followed by characterization via NMR, IR, and HRMS, as employed in analogous studies .
Properties
IUPAC Name |
(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-26-19-6-5-15(10-20(19)27-2)7-8-24-22(25)16(13-23)11-18-12-17(14-29-18)21-4-3-9-28-21/h3-6,9-12,14H,7-8H2,1-2H3,(H,24,25)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKOEBAZSNFPBN-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=CS2)C3=CC=CS3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC(=CS2)C3=CC=CS3)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O3S2
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival .
- Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as IL-1β and TNFα .
- Antimicrobial Activity : The compound has potential antimicrobial properties, with studies indicating significant activity against various pathogens, suggesting a role in inhibiting biofilm formation .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related derivatives, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against several pathogens. The compound exhibited bactericidal activity as well as the ability to inhibit biofilm formation significantly .
Anti-inflammatory Activity
In vivo studies demonstrated that analogs of this compound significantly reduced paw edema in CFA-induced models, showing potential for treating inflammatory diseases. The reduction in leukocyte migration was notable, with percentages reaching up to 90.5% at specific doses .
Case Studies
- In Vitro Studies : In macrophage cultures, related compounds showed a significant decrease in nitrite production and cytokine synthesis at non-cytotoxic concentrations. This suggests a promising anti-inflammatory profile for this compound .
- In Vivo Models : The anti-edematogenic effect was confirmed in animal models where the compound demonstrated significant activity similar to established anti-inflammatory drugs like dexamethasone .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a cyanoenamide backbone with derivatives reported by Frisch et al. (2009), such as 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1 in ) . Key distinctions include:
- Substituent Groups : The target compound replaces the chromone moiety with a bis-thiophenyl system and substitutes the amine side chain with a 3,4-dimethoxyphenethyl group. Chromone-based analogs (e.g., Compounds 1–4 in ) incorporate sulfur-containing diazaphosphinane rings or sulfido groups, which alter electronic and steric profiles .
- Conjugation Effects : The bis-thiophenyl system in the target compound likely enhances π-π stacking and charge delocalization compared to the chromone-based systems, which have fused aromatic-oxygenated rings.
Hypothetical Property Comparisons
Table 1: Structural and Predicted Property Comparison
Notes:
- Solubility : The target compound’s bis-thiophenyl and dimethoxyphenyl groups increase lipophilicity, reducing aqueous solubility compared to chromone-based analogs with polar oxygen/sulfur moieties .
- Electronic Behavior: The cyano group and thiophene-thiophenyl system in the target compound may support charge-transfer interactions, relevant for optoelectronic applications. In contrast, sulfur-rich diazaphosphinane analogs () could exhibit redox activity or metal-binding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
